molecular formula C8H11BrN2 B169402 4-Bromo-6-tert-butylpyrimidine CAS No. 19136-36-8

4-Bromo-6-tert-butylpyrimidine

Cat. No.: B169402
CAS No.: 19136-36-8
M. Wt: 215.09 g/mol
InChI Key: IJKBSZKDEPRJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-tert-butylpyrimidine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The presence of a bromine atom at position 4 and a tert-butyl group at position 6 makes this compound unique and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-6-tert-butylpyrimidine can be synthesized through several methods. One common approach involves the bromination of 6-tert-butylpyrimidine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-tert-butylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts and boronic acids.

    Reduction Reactions: The compound can be reduced to form 4-tert-butylpyrimidine by using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (acetonitrile, dichloromethane), and bases (triethylamine).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4), boronic acids, bases (potassium carbonate), and solvents (toluene, ethanol).

    Reduction Reactions: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).

Major Products:

  • Substituted pyrimidines (e.g., 4-amino-6-tert-butylpyrimidine).
  • Coupled products (e.g., 4-aryl-6-tert-butylpyrimidine).
  • Reduced products (e.g., 4-tert-butylpyrimidine).

Scientific Research Applications

4-Bromo-6-tert-butylpyrimidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and materials science.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators. Its derivatives can be used to investigate biological pathways and mechanisms.

    Medicine: Potential applications in drug discovery and development. It serves as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

    4-Bromo-2,6-dimethylpyrimidine: Similar structure with bromine at the 4-position and methyl groups at the 2 and 6 positions.

    4-Chloro-6-tert-butylpyrimidine: Chlorine atom at the 4-position instead of bromine.

    4-Iodo-6-tert-butylpyrimidine: Iodine atom at the 4-position instead of bromine.

Uniqueness: 4-Bromo-6-tert-butylpyrimidine is unique due to the combination of the bromine atom and the tert-butyl group, which imparts specific reactivity and steric properties. This makes it a versatile intermediate in organic synthesis and valuable for creating diverse chemical entities.

Properties

IUPAC Name

4-bromo-6-tert-butylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-8(2,3)6-4-7(9)11-5-10-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKBSZKDEPRJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355786
Record name 4-bromo-6-tert-butylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19136-36-8
Record name 4-bromo-6-tert-butylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.